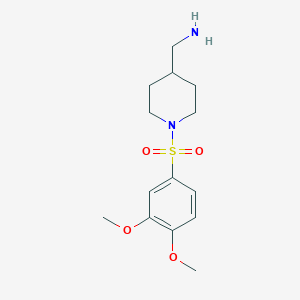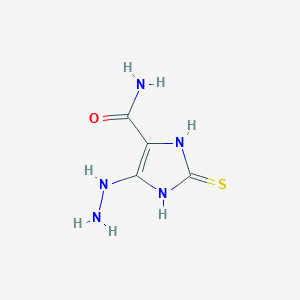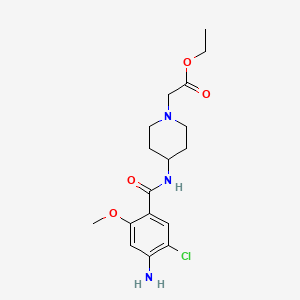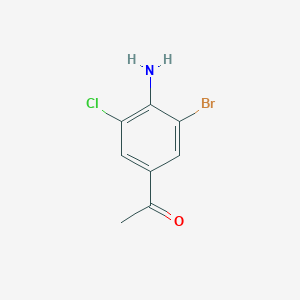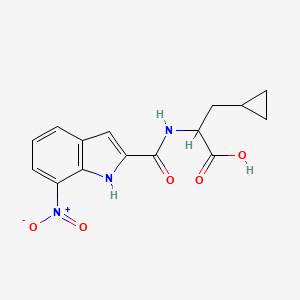
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid is a synthetic organic compound that features a cyclopropyl group, a nitro-substituted indole ring, and a carboxamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Amidation: The carboxamido group is introduced through an amidation reaction, where the carboxylic acid derivative of the indole reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and cyclopropanation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions that are ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), sulfonating agents (e.g., sulfur trioxide).
Major Products
Reduction: 3-Cyclopropyl-2-(7-amino-1H-indole-2-carboxamido)propanoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. The cyclopropyl group may enhance the compound’s binding affinity by providing steric bulk.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropyl-2-(1H-indole-2-carboxamido)propanoic acid: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
2-(7-Nitro-1H-indole-2-carboxamido)propanoic acid: Lacks the cyclopropyl group, which may affect its binding properties and stability.
Uniqueness
3-Cyclopropyl-2-(7-nitro-1H-indole-2-carboxamido)propanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and cyclopropyl groups distinguishes it from other indole derivatives and may enhance its utility in various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C15H15N3O5 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
3-cyclopropyl-2-[(7-nitro-1H-indole-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C15H15N3O5/c19-14(17-11(15(20)21)6-8-4-5-8)10-7-9-2-1-3-12(18(22)23)13(9)16-10/h1-3,7-8,11,16H,4-6H2,(H,17,19)(H,20,21) |
Clave InChI |
VEEPXDLJTXOQND-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(C(=O)O)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one](/img/structure/B12825210.png)
![2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride](/img/structure/B12825216.png)
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
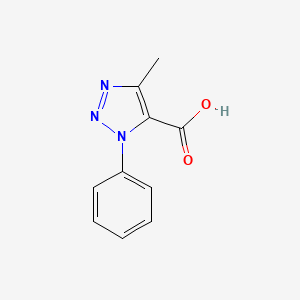
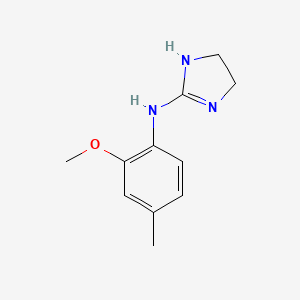
![2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile](/img/structure/B12825244.png)

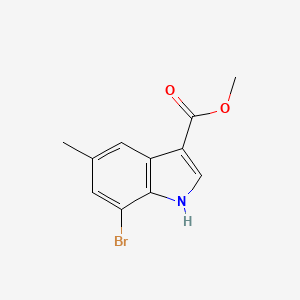
![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
